molecular formula C9H7BrN2O B1292550 6-Bromo-4-methyl-1H-indazole-3-carbaldehyde CAS No. 885521-01-7

6-Bromo-4-methyl-1H-indazole-3-carbaldehyde

Cat. No.: B1292550
CAS No.: 885521-01-7
M. Wt: 239.07 g/mol
InChI Key: KJXCFVGXKBJLRY-UHFFFAOYSA-N
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Description

6-Bromo-4-methyl-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This specific compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 4th position, and an aldehyde group at the 3rd position of the indazole ring. It is used in various scientific research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methyl-1H-indazole-3-carbaldehyde typically involves the bromination of 4-methyl-1H-indazole-3-carbaldehyde. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at room temperature. The reaction mixture is then stirred until the bromination is complete, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methyl-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-4-methyl-1H-indazole-3-carbaldehyde is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex indazole derivatives.

    Biology: In the study of enzyme inhibitors and receptor modulators.

    Medicine: As a precursor for the development of potential therapeutic agents, particularly in the field of oncology.

    Industry: In the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Bromo-4-methyl-1H-indazole-3-carbaldehyde is primarily related to its ability to interact with biological targets such as enzymes and receptors. The bromine atom and the aldehyde group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that contribute to its overall biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1H-indazole-3-carbaldehyde
  • 4-Methyl-1H-indazole-3-carbaldehyde
  • 6-Bromo-4-formyl-1H-indazole

Uniqueness

6-Bromo-4-methyl-1H-indazole-3-carbaldehyde is unique due to the presence of both a bromine atom and a methyl group on the indazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in various synthetic and biological applications .

Properties

IUPAC Name

6-bromo-4-methyl-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-5-2-6(10)3-7-9(5)8(4-13)12-11-7/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXCFVGXKBJLRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=NNC(=C12)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646469
Record name 6-Bromo-4-methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-01-7
Record name 6-Bromo-4-methyl-1H-indazole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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